molecular formula C19H23N3O3S B256105 N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Katalognummer B256105
Molekulargewicht: 373.5 g/mol
InChI-Schlüssel: JIFSKUZMZLNYIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMXAA, and it has been found to possess unique biochemical and physiological properties that make it a promising candidate for several scientific research studies.

Wirkmechanismus

The exact mechanism of action of DMXAA is not fully understood, but several studies have suggested that it works by activating the immune system and inducing the production of cytokines. DMXAA has been found to activate the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are known to have anti-tumor properties. DMXAA has also been found to inhibit the production of vascular endothelial growth factor (VEGF), which is responsible for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
DMXAA has been found to possess several biochemical and physiological effects. It has been found to induce the production of cytokines such as TNF-α and IFN-γ, which can help in fighting against cancer cells. DMXAA has also been found to inhibit the production of VEGF, which can prevent the growth and spread of cancer cells. DMXAA has been found to possess anti-angiogenic properties, which can help in preventing the formation of new blood vessels that are necessary for the growth and spread of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

DMXAA has several advantages as a research tool. It is a potent anti-cancer agent that can induce tumor necrosis and inhibit tumor growth. DMXAA is also relatively easy to synthesize, which makes it readily available for research purposes. However, DMXAA also has some limitations. It has been found to be toxic at high doses, which can limit its use in some research studies. DMXAA has also been found to have a short half-life, which can make it difficult to administer in some research studies.

Zukünftige Richtungen

There are several future directions for research on DMXAA. One potential direction is to investigate its use in combination with other anti-cancer agents to enhance its anti-tumor properties. Another potential direction is to investigate its use in treating other diseases such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and to identify potential side effects.

Synthesemethoden

DMXAA is synthesized through a complex chemical process that involves several steps. The first step involves the reaction of 2-aminothiazole with 2-bromo-4'-methylacetophenone to form 4-(2-bromo-4'-methylphenylamino)-1,3-thiazole-2(3H)-thione. This intermediate product is then reacted with ethyl 2-bromoacetate to form ethyl 4-(2-bromo-4'-methylphenylamino)-1,3-thiazole-2(3H)-thione-5-carboxylate. The final step involves the reaction of this intermediate product with 2-amino-4,6-dimethylpyridine to form DMXAA.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its potential applications in several scientific research fields. One of the most promising applications of DMXAA is its use as an anti-cancer agent. Several studies have shown that DMXAA can induce tumor necrosis and inhibit tumor growth in various cancer models. DMXAA has also been found to possess anti-angiogenic properties, which can help in preventing the growth and spread of cancer cells.

Eigenschaften

Produktname

N-[4-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

Molekularformel

C19H23N3O3S

Molekulargewicht

373.5 g/mol

IUPAC-Name

N-[4-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-5-methyl-1,3-thiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C19H23N3O3S/c1-6-22-13-9-12(7-8-14(13)25-10-15(22)23)16-11(2)26-18(20-16)21-17(24)19(3,4)5/h7-9H,6,10H2,1-5H3,(H,20,21,24)

InChI-Schlüssel

JIFSKUZMZLNYIQ-UHFFFAOYSA-N

SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)NC(=O)C(C)(C)C)C

Kanonische SMILES

CCN1C(=O)COC2=C1C=C(C=C2)C3=C(SC(=N3)NC(=O)C(C)(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.